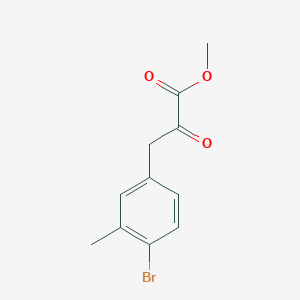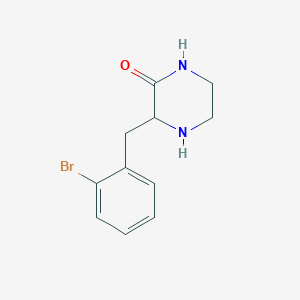
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,5-dichlorobenzonitrile with ethyl azidoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an organic solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: Used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Investigated for its use in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the pathogen.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific dichlorophenyl substitution, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C11H9Cl2N3O2 |
|---|---|
分子量 |
286.11 g/mol |
IUPAC 名称 |
ethyl 3-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |
InChI 键 |
FPVGGSXAPUHTLH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)

![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)

![Methyl (R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13678987.png)
![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)

![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)

